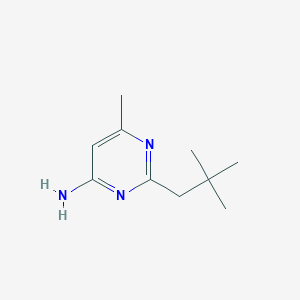
1-(3,5-二甲基苯甲酰基)氮杂环丁烷-3-羧酸
描述
1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid is a compound that belongs to the azetidine family, characterized by a four-membered nitrogen-containing ring.
科学研究应用
1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials with unique properties, such as high strength and thermal stability.
作用机制
Target of Action
It is known that azetidine derivatives are valuable compounds in pharmaceutical and agrochemical research .
Mode of Action
It is known that azetidine-3-carboxylic acid is a non-cleavable linker used in the synthesis of antibody-drug conjugates (adcs) and is also an alkyl chain-based protac linker that can be used in the synthesis of protacs .
Biochemical Pathways
It is known that adcs and protacs, which can be synthesized using azetidine-3-carboxylic acid, exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Result of Action
It is known that adcs and protacs, which can be synthesized using azetidine-3-carboxylic acid, have the ability to selectively degrade target proteins .
生化分析
Biochemical Properties
1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis and degradation of amino acids. The compound’s interaction with these enzymes can lead to the formation of stable enzyme-substrate complexes, thereby influencing the enzyme’s activity. Additionally, 1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid can bind to specific proteins, altering their conformation and function .
Cellular Effects
1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This modulation can result in altered cellular metabolism, affecting processes such as energy production, biosynthesis, and cell growth .
Molecular Mechanism
The molecular mechanism of action of 1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid involves several key interactions at the molecular level. The compound can bind to biomolecules, such as enzymes and receptors, through specific binding interactions. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. Additionally, 1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to 1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid can result in sustained alterations in cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition, cellular damage, and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage .
Metabolic Pathways
1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism, energy production, and biosynthesis. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. These interactions are crucial for understanding the compound’s overall impact on biochemical processes .
Transport and Distribution
The transport and distribution of 1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid within cells and tissues are essential for its biochemical activity. The compound can be transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and function .
Subcellular Localization
1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid exhibits specific subcellular localization, which is critical for its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity. Understanding the subcellular localization of 1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid is essential for elucidating its mechanism of action .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid typically involves the reaction of 3,5-dimethylbenzoyl chloride with azetidine-3-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring is opened or modified
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed:
相似化合物的比较
Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features but different functional groups.
3-Azetidinecarboxylic acid: A simpler azetidine compound used in peptide synthesis.
N-Boc-azetidine-3-carboxylic acid: A protected form of azetidine-3-carboxylic acid used in organic synthesis.
Uniqueness: 1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid stands out due to its unique combination of the azetidine ring and the 3,5-dimethylbenzoyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
1-(3,5-dimethylbenzoyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-3-9(2)5-10(4-8)12(15)14-6-11(7-14)13(16)17/h3-5,11H,6-7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCSHNUICBDTPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CC(C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


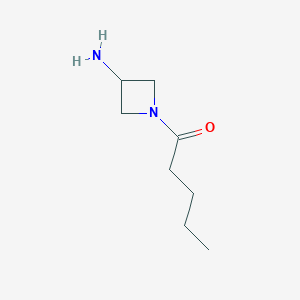


![1-[4-(Dimethylamino)benzoyl]azetidin-3-amine](/img/structure/B1469097.png)
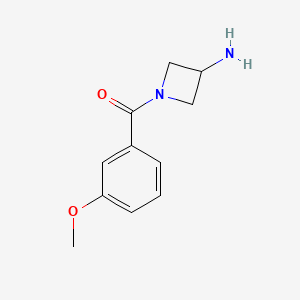

![2,2,2-trifluoro-1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1469100.png)
![1-[(3,4-Dimethylphenyl)methyl]azetidin-3-amine](/img/structure/B1469103.png)
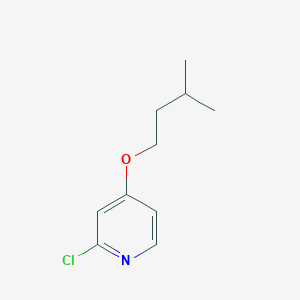
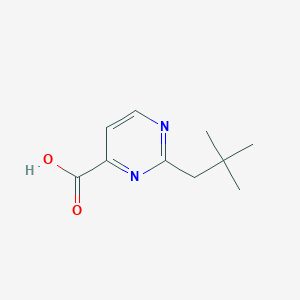
![3-methyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469110.png)
![3-methyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469111.png)
![1-[(3-Methoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1469112.png)
